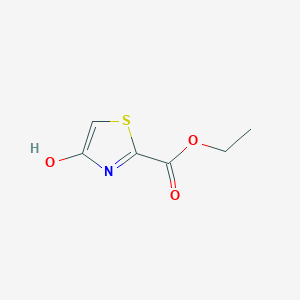

Ethyl 4-hydroxythiazole-2-carboxylate

Description

Properties

Molecular Formula |

C6H7NO3S |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

ethyl 4-hydroxy-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C6H7NO3S/c1-2-10-6(9)5-7-4(8)3-11-5/h3,8H,2H2,1H3 |

InChI Key |

IHGSBMGOULNHGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 4-hydroxythiazole-2-carboxylate

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, traditionally involves the condensation of an α-haloketone with a thioamide. While the classic Hantzsch synthesis is widely employed for a variety of thiazole derivatives, its direct application to afford this compound requires specific adaptations. A significant modification, known as the Holzapfel-Meyers-Nicolaou modification, proceeds through a hydroxythiazoline intermediate. This two- or three-step procedure involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the intermediate to yield the thiazole. researchgate.net

Condensation Reactions with Thioamides and α-Halocarbonyl Compounds

The reaction between thioamides and α-halocarbonyl compounds remains a fundamental and versatile method for the synthesis of the thiazole core. In the context of this compound, a relevant approach involves the cyclization of a thioamide with an appropriate α-halo-β-ketoester. For instance, the reaction of 4-hydroxythiobenzamide (B41779) with ethyl 2-chloroacetoacetate is a known route to a related 2-aryl-4-hydroxythiazole derivative, showcasing the feasibility of this condensation strategy. google.com To obtain the desired 2-carboxylate substitution, a thiooxamate derivative would be the required thioamide component.

Cyclization Strategies for Thiazole Ring Formation

Various cyclization strategies are pivotal in the formation of the thiazole ring. These methods often involve the intramolecular reaction of a precursor molecule containing the necessary sulfur, nitrogen, and carbon atoms. Sulfur-mediated cyclization strategies, for example, can be employed to form the thiazole ring through the reaction of a C-terminal carboxylic acid and an N-terminal thioamide, facilitated by a promoter like silver (I). nih.gov Another approach involves the formal [4+1] cyclization, which has been successfully used for the synthesis of related five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, suggesting its potential applicability to thiazole synthesis with appropriate starting materials. rsc.org

Novel Synthetic Approaches and Methodological Innovations

One-Pot Synthesis Techniques

To enhance efficiency and reduce reaction steps, one-pot synthetic methodologies have been developed for thiazole derivatives. A notable example is the one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials like ethyl acetoacetate, N-bromosuccinimide, and a thiourea (B124793) or its N-substituted derivatives. researchgate.net While this method yields a different regioisomer, the principles of in-situ generation of intermediates and subsequent cyclization could be adapted for the synthesis of this compound. Another one-pot, two-step process has been developed for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates via the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with hydrazine (B178648) or hydrazide derivatives. researchgate.net

Multi-Component Reaction (MCR) Strategies for Analogues

Multi-component reactions (MCRs) offer a powerful tool for the rapid generation of molecular diversity and have been applied to the synthesis of thiazole analogues. A four-component reaction has been reported for the synthesis of 2,4-disubstituted thiazoles, highlighting the potential of MCRs in this area. nih.gov Furthermore, MCRs have been utilized to produce a variety of heterocyclic compounds, including pyranopyrazoles from a four-component reaction of benzyl (B1604629) alcohols, phenylhydrazine, ethyl acetoacetate, and malononitrile. researchgate.net The principles of these MCRs, which involve the domino reaction of multiple starting materials in a single pot, could be conceptually applied to design novel routes to analogues of this compound by carefully selecting the appropriate starting components. For example, the reaction of 1,3-dicarbonyl compounds, aldehydes, and aminothiazole derivatives can lead to complex heterocyclic systems. mdpi.com

Catalytic Methods and Reaction Condition Optimization

While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the available literature, the synthesis of the closely related 4-hydroxythiazole core, such as in 4-hydroxythiazole-5-carboxamides, has been optimized through non-catalytic, one-pot procedures. These optimizations provide valuable insights into the conditions likely required for the synthesis of the target ethyl ester.

The formation of the 4-hydroxythiazole ring system can be efficiently achieved by the condensation of a thioamide with a substituted malonate derivative. In the synthesis of 4-hydroxy-2-phenylthiazole-5-carboxamide, the reaction conditions were systematically optimized to maximize yield. The key variables included the stoichiometry of the reactants and the amount of base used.

Initially, the reaction between thiobenzamide (B147508) and monobromomalonamide in a 1:1 ratio with 2.0 equivalents of pyridine (B92270) as a base yielded the product at 47%. By increasing the amount of pyridine to 4.0 equivalents, the yield dramatically improved to an excellent 91%. This highlights the critical role of the base in facilitating the reaction, likely by neutralizing the HBr formed during the cyclization and promoting key deprotonation steps. Further increasing the amount of the brominated reagent did not lead to a better yield. The optimal conditions involved refluxing the thioamide and monobromomalonamide with four equivalents of pyridine in absolute ethanol.

| Entry | Ratio of Thiobenzamide to Monobromomalonamide | Equivalents of Pyridine | Solvent | Condition | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1 | 2.0 | Absolute Ethanol | Reflux | 47 |

| 2 | 1:1 | 4.0 | Absolute Ethanol | Reflux | 91 |

| 3 | 1:1.1 | 4.0 | Absolute Ethanol | Reflux | 88 |

This one-pot method is applicable to a reasonably broad scope of thioamides, including substituted thiobenzamides and heteroaromatic thioamides, with yields ranging from good to excellent. For less reactive thioamides, an excess of the thioamide reactant was found to be necessary to achieve high yields, possibly due to the low solubility and high electrophilicity of the brominated malonate derivative.

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and controlling product formation. For the synthesis of the 4-hydroxythiazole ring, a plausible mechanism has been proposed based on established chemical principles.

The formation of the 4-hydroxythiazole ring from a thioamide and a brominated malonate derivative is believed to proceed through a sequence of nucleophilic substitution, intramolecular cyclization, and elimination.

The proposed mechanism commences with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon bearing the bromine atom on the malonate derivative. This initial step is a classic SN2 reaction, resulting in the formation of a C-S bond and yielding a key thioimidate intermediate.

Following this, an intramolecular cyclization occurs. The nitrogen atom of the thioimidate intermediate attacks one of the carbonyl carbons of the malonate portion of the molecule. This nucleophilic attack leads to the formation of a five-membered ring, a common strategy in heterocycle synthesis known as intramolecular condensation. This step forms the core thiazole structure as a heterocyclic intermediate. The final step involves a series of proton transfers and the elimination of a small molecule (such as ammonia (B1221849) in the case of a malonamide (B141969) starting material) to generate the stable, aromatic 4-hydroxythiazole ring.

The synthetic pathway to the 4-hydroxythiazole ring involves several key transient species whose formation and reactivity dictate the course of the reaction.

Intermediate A (S-alkylated Thioamide): The first crucial intermediate is formed after the initial SN2 attack of the thioamide on the brominated malonate. This linear C-S bonded species is the immediate precursor to the cyclization step. Its stability and conformation can influence the efficiency of the subsequent ring closure.

Intermediate C (Cyclized Tetrahedral Intermediate): Following the intramolecular attack of the nitrogen on a carbonyl group, a tetrahedral intermediate is formed. This species contains the newly formed five-membered ring but has not yet aromatized. The breakdown of this intermediate is what leads to the final product.

The transformation proceeds as the α-carbon of the amide is deprotonated, leading to the elimination of ammonia and the formation of the final 4-hydroxythiazole-5-carboxamide product. The precipitation of the product from the reaction mixture can also act as a driving force for the reaction, in accordance with Le Châtelier's principle.

Regioselectivity: In the synthesis of this compound and its analogs, regioselectivity is primarily dictated by the nature of the starting materials. The Hantzsch thiazole synthesis and related methods involve the reaction between a C-C-X component (like an α-halocarbonyl compound) and an N-C-S component (like a thioamide). In the specific synthesis of the 4-hydroxythiazole ring from a thioamide and a malonate derivative, the regiochemistry is inherently controlled. The thioamide provides the N2 and C2 atoms, while the malonate derivative provides the C4, C5, and the associated functional groups. The reaction mechanism, involving the initial S-alkylation followed by N-cyclization, ensures that the substituents are placed in a defined manner on the resulting thiazole ring, leading to a single regioisomer.

Stereoselectivity: The core structure of this compound is aromatic and planar. Therefore, stereoselectivity is not a factor in the synthesis of the thiazole ring itself, as there are no chiral centers created in the aromatic product. Stereochemical considerations would only become relevant if chiral substituents were present on the starting materials or if subsequent reactions were performed on the thiazole product to introduce stereocenters.

Chemical Reactivity and Functional Group Transformations

Reactivity Profiles of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocyclic system containing both a sulfur and a nitrogen atom. This structure confers a unique reactivity profile. The thiazole nucleus is generally resistant to degradation but can undergo various reactions. The presence of the electron-withdrawing carboxylate group at the C2 position and the electron-donating hydroxyl group at the C4 position significantly influences the electron density and, consequently, the reactivity of the ring.

Electrophilic substitution reactions on the thiazole ring are possible, with the C5 position being the most common site for attack, influenced by the directing effects of the existing substituents. The reactivity of the ring is a critical consideration in the synthesis of more complex derivatives, as different substituents on the benzene (B151609) ring attached to a thiazole moiety can affect the biological activity of the compounds. nih.gov

Transformations of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is a versatile functional handle for introducing structural diversity. Its ability to act as a nucleophile or be converted into a good leaving group is central to its reactivity.

O-Alkylation and Etherification Reactions

The hydroxyl group of Ethyl 4-hydroxythiazole-2-carboxylate can be converted into an ether through O-alkylation. This reaction typically proceeds by first treating the compound with a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This intermediate then reacts with an alkylating agent, such as an alkyl halide, to form the corresponding ether. This transformation is a common strategy for modifying the molecule's properties.

Table 1: O-Alkylation of this compound This table presents a generalized summary of the O-alkylation reaction.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Product |

|---|

Derivatization via Hydroxyl Functionality

The hydroxyl group serves as a point for various derivatization reactions beyond simple etherification. These modifications can enhance analytical detection or alter the compound's biological profile. Common derivatization methods include reactions with acyl chlorides, organic anhydrides, and isocyanates. researchgate.net For instance, acetylation using acetic anhydride (B1165640) can convert the hydroxyl group into an acetate (B1210297) ester. nih.gov Such derivatization is a widely used technique to add an ionizable moiety or increase molecular mass for analytical purposes, such as liquid chromatography-mass spectrometry (LC/MS). researchgate.net

Table 2: Derivatization Reactions of the 4-Hydroxyl Group This table illustrates common derivatization reactions for hydroxyl groups.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation / Esterification | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Ester (-OC(O)R) |

| Sulfonation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonate Ester (-OSO₂R) |

Reactivity of the 2-Carboxylate Ethyl Ester Group

The ethyl ester at the C2 position is susceptible to nucleophilic acyl substitution reactions, providing a pathway to other important functional groups like carboxylic acids and amides.

Ester Hydrolysis and Saponification

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. It involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as H₂SO₄. chemguide.co.uk The reaction is reversible and typically does not proceed to completion. libretexts.orgchemguide.co.uk

Saponification : This involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com This reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a stable carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com Saponification is often preferred over acid hydrolysis due to its irreversible nature and the ease of separating the products. chemguide.co.uk

Table 3: Comparison of Hydrolysis Methods for the Ethyl Ester Group

| Feature | Acid-Catalyzed Hydrolysis | Saponification (Base-Mediated Hydrolysis) |

|---|---|---|

| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl), water | Strong base (e.g., NaOH, KOH), water |

| Reaction Nature | Reversible libretexts.orgchemguide.co.uk | Irreversible chemguide.co.ukmasterorganicchemistry.com |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol libretexts.org |

| Conditions | Heat | Heat chemguide.co.uk |

Transesterification and Amidation Reactions

The ethyl ester group can undergo further transformations to yield other esters or amides.

Transesterification : This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process exchanges the original alkoxy group (ethoxy) with one derived from the new alcohol.

Amidation : Amides can be formed by the reaction of the ester with an amine. This reaction often requires heating and can be catalyzed. Direct amidation can be achieved using various reagents and catalysts, such as titanium tetrafluoride (TiF₄), to facilitate the conversion of carboxylic acids or their ester derivatives into amides. researchgate.net

Table 4: Key Transformations of the 2-Carboxylate Ethyl Ester Group This table summarizes major synthetic routes starting from the ester functionality.

| Reaction | Reagents | Product |

|---|---|---|

| Transesterification | Different Alcohol (R'-OH), Acid or Base Catalyst | New Ester (this compound with R' instead of Ethyl) |

Decarboxylation Pathways

The decarboxylation of thiazole carboxylic acids, particularly at the C2 position, is a known transformation, though it often requires specific conditions. Thermal decomposition of thiazole-2-carboxylic acid at room temperature has been observed to yield carbon dioxide and thiazole. acs.org This process can be facilitated when the carboxylic acid has electron-attracting groups on the α-carbon, often proceeding readily at temperatures between 100-150°C. libretexts.orgyoutube.com For this compound, the process would involve the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the elimination of CO2. The presence of the heterocyclic ring, which can stabilize reaction intermediates, plays a crucial role in this pathway. For instance, some thiadiazole-2-carboxylic acids undergo spontaneous decarboxylation in solution. nih.gov The Doebner modification of the Knoevenagel condensation also involves a decarboxylation step when malonic acid is used in pyridine (B92270). wikipedia.org

Other Reactive Sites and Transformations

Beyond decarboxylation, the compound possesses several other sites for chemical reactions, including the sulfur atom, the thiazole ring, and the ester functional group.

Oxidation Reactions

The thiazole ring in this compound presents multiple sites for oxidation. The sulfur atom in the thiazole ring can be oxidized to form sulfoxides and subsequently sulfones. organic-chemistry.org This is a common reaction for thioethers and can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. organic-chemistry.orgorganic-chemistry.orgwikipedia.org For example, treatment of chiral 2-thiazolines with mCPBA can lead to ring-opening. researchgate.net While the thiazole ring is generally resistant to oxidation by nitric acid, stronger agents like potassium permanganate (B83412) can cause ring opening. slideshare.net Additionally, mild oxidation can convert a thiazoline (B8809763) precursor into the aromatic thiazole, a reaction that can be performed using air and an alkaline salt. nih.gov

Table 1: Summary of Oxidation Reactions

| Reactive Site | Reagent | Product | Reference |

|---|---|---|---|

| Sulfur Atom (Thiazole Ring) | mCPBA, H₂O₂, Oxone | Sulfoxide, Sulfone | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Thiazole Ring | Potassium Permanganate | Ring-Opened Products | slideshare.net |

| Thiazoline Precursor | Air, Alkaline Salt | Thiazole (Aromatization) | nih.gov |

Reduction Reactions

The functional groups of this compound are susceptible to reduction under various conditions. The ethyl ester group can be reduced to a primary alcohol. youtube.com This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄), as weaker agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters and carboxylic acids. youtube.comyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com

The thiazole ring itself exhibits stability towards many reducing agents, including catalytic hydrogenation with platinum. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. slideshare.netpharmaguideline.com

Table 2: Summary of Reduction Reactions

| Reactive Site | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl Ester Group | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Thiazole Ring | Raney Nickel | Desulfurized, Degraded Products | slideshare.netpharmaguideline.com |

Substitution Reactions

The thiazole ring is amenable to substitution reactions, primarily electrophilic substitution at the C5 position. wikipedia.org The pi-electron density is highest at C5, making it the preferred site for attack by electrophiles like halogens or sulfonating agents. pharmaguideline.comwikipedia.org The presence of an electron-donating group, such as the hydroxyl group at C4, further activates the C5 position for electrophilic attack. pharmaguideline.com Direct C5-H bond arylation of thiazole derivatives has been achieved using nickel-based catalysts, proceeding through an electrophilic aromatic substitution mechanism. chemrxiv.org

Nucleophilic substitution reactions are also possible, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com However, these reactions typically require a strong nucleophile or prior activation of the ring, such as quaternization of the ring nitrogen. pharmaguideline.com The hydroxyl group at C4 can also be a site for substitution reactions.

Knoevenagel Condensation and Michael Addition Reactions

Knoevenagel Condensation: The classic Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsci-hub.se this compound itself does not possess an active methylene group required to act as the nucleophile in this reaction. However, derivatives of thiazole that contain an active methyl group, such as 2-methylthiazole, can undergo Knoevenagel-type condensations with aromatic aldehydes. pharmaguideline.comnih.govdiva-portal.org For the title compound to participate, it would likely need to be chemically modified to introduce such a reactive site.

Michael Addition: The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com Similar to the Knoevenagel condensation, this compound is not a typical Michael donor (nucleophile) or acceptor (electrophilic alkene). For it to participate in a Michael reaction, it would need to be either converted into a suitable nucleophile or be part of a larger molecule that contains a Michael acceptor moiety. The C5 position of the thiazole ring can be deprotonated under strong basic conditions to form a carbanion, which could potentially act as a nucleophile in a Michael-type reaction, but this is not a common transformation. wikipedia.org The thia-Michael reaction, which involves the addition of a thiol to a Michael acceptor, is a related process but involves a different functional group. researchgate.netnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental information about the types and numbers of protons and carbons in the molecule. For Ethyl 4-hydroxythiazole-2-carboxylate, the ¹H NMR spectrum would typically show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and a singlet for the proton attached to the thiazole (B1198619) ring. rsc.org The ¹³C NMR spectrum complements this by showing distinct signals for the ethyl carbons, the thiazole ring carbons, and the carbonyl carbon of the ester. rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For the ethyl group, a cross-peak between the methyl triplet and the methylene quartet would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. sdsu.edumdpi.com It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edumdpi.com It is instrumental in piecing together the entire molecular skeleton. For instance, an HMBC correlation would be expected between the methylene protons of the ethyl group and the carbonyl carbon of the ester, as well as to the C2 carbon of the thiazole ring, confirming the ester's position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.3 | Triplet (t) |

| CH₂ (ethyl) | ~4.3 | Quartet (q) |

| H5 (thiazole) | ~7.0-8.0 | Singlet (s) |

| OH (hydroxyl) | Broad, variable | Singlet (s) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~61 |

| C5 (thiazole) | ~100-110 |

| C4 (thiazole) | ~155-165 |

| C2 (thiazole) | ~160-170 |

| C=O (ester) | ~160-170 |

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the preferred conformation of the molecule. The planarity of the thiazole ring is a key feature, and the orientation of the ethyl carboxylate substituent relative to the ring can be investigated. mdpi.combenthamdirect.com Studies on similar thiazole derivatives using techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, helping to define the molecule's three-dimensional shape in solution. The tautomeric equilibrium between the 4-hydroxy (enol) form and a potential 4-oxo (keto) form can also be studied, as the chemical shifts of the ring proton and carbons would be significantly different for each tautomer.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govpnnl.gov For this compound (C₆H₇NO₃S), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound. pnnl.gov Techniques like Electrospray Ionization (ESI) are often used in conjunction with HRMS. pnnl.gov

In mass spectrometry, particularly with harder ionization techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides structural clues, much like assembling a puzzle from its pieces. libretexts.orgresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond.

Loss of the entire ethyl carboxylate group (-COOCH₂CH₃): A common fragmentation for esters. libretexts.org

Cleavage of the thiazole ring: The heterocyclic ring can break apart in predictable ways, yielding fragments that help confirm the ring structure. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Lost | Description |

| C₂H₅O• | Loss of the ethoxy radical from the ester. |

| C₂H₅O₂C• | Loss of the entire ethyl carboxylate radical. |

| CO | Loss of carbon monoxide, often following initial fragmentation. |

Soft Ionization Techniques for Molecular Ion Determination

Soft ionization techniques are designed to generate ions from a sample with minimal fragmentation. youtube.comethz.ch This is essential for clearly identifying the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most common soft ionization methods. ethz.ch For a polar molecule like this compound, ESI would be particularly suitable, generating protonated molecules [M+H]⁺ in positive ion mode, allowing for a clear and accurate determination of its molecular weight. pnnl.govethz.ch

Inability to Generate Article on "this compound" Due to Lack of Specific Scientific Data

A thorough and exhaustive search for scientific literature and data required to construct an article on the chemical compound "this compound" has concluded that there is insufficient publicly available information to meet the specified requirements. The instructions mandated a detailed and scientifically accurate article focusing on the advanced structural and spectroscopic analysis of this specific compound, including Fourier Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction (XRD) data.

Despite extensive searches for experimental and theoretical data, no specific FT-IR spectra, UV-Vis absorption maxima, or single-crystal X-ray diffraction structures for "this compound" could be located. The scientific literature that is available focuses on structurally related but distinct isomers and derivatives, such as "ethyl 2-aminothiazole-4-carboxylate" and various substituted "ethyl thiazole-4-carboxylate" compounds.

Utilizing data from these different molecules would be scientifically inaccurate and would not pertain to the subject compound as explicitly requested. The strict adherence to factual accuracy and the specific scope of the provided outline cannot be fulfilled without the appropriate data. Therefore, the generation of a thorough, informative, and scientifically accurate article as instructed is not possible at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. These studies help in understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for analyzing Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. proteobiojournal.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. proteobiojournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for analyzing electrical charge transport characteristics and the bioactive nature of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to remove an electron from the HOMO to the LUMO. nih.gov Conversely, molecules with larger energy gaps are generally more stable and less reactive. researchgate.net

Studies on various ethyl 2-(substituted)-thiazole-4-carboxylate derivatives have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311+G(d,p), to determine these parameters. researchgate.netresearchgate.netnih.gov For instance, in a study of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the HOMO and LUMO energies were calculated to be -6.1093 eV and -2.8798 eV, respectively, resulting in a relatively small energy gap that indicates extended conjugation and potential for charge transfer. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Thiazole (B1198619) Derivatives Calculated by DFT Data is illustrative of calculations performed on derivatives of Ethyl 4-hydroxythiazole-2-carboxylate.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate | -6.683 | -2.398 | 4.285 | researchgate.net |

| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | -6.1093 | -2.8798 | 3.2295 | nih.gov |

| BHTC6 (a thiazole derivative) | Not Specified | Not Specified | 4.355 | researchgate.net |

Computational methods are also employed to study electron delocalization, conjugation, and the distribution of atomic charges within a molecule. Natural Bond Orbital (NBO) analysis is a key technique used to evaluate hyperconjugation, charge delocalization, and intramolecular interactions. researchgate.net It provides a detailed picture of the charge transfer between filled donor and empty acceptor orbitals, which stabilizes the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, allowing for the identification of electrophilic and nucleophilic sites. proteobiojournal.comnih.gov In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. proteobiojournal.com For thiazole derivatives, MEP analyses often reveal that electronegative atoms like oxygen and nitrogen are surrounded by regions of negative potential, highlighting them as potential sites for hydrogen bonding. researchgate.netnih.gov

Mulliken population analysis is used to calculate the charges on individual atoms, providing further insight into the molecule's reactivity and potential interaction sites. nih.gov These computational analyses collectively help in understanding how structural modifications can influence the electronic properties and reactivity of the thiazole ring system.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Molecular docking simulations are performed to predict how a ligand, such as a derivative of this compound, interacts with the binding site of a biological target. nih.gov The process involves placing the ligand in various conformations within the protein's active site and calculating a score that reflects the likelihood of binding.

These studies can identify key intermolecular interactions that stabilize the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: An interaction between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractions.

For example, in silico docking studies of various ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as antiglycating agents identified specific interactions within the binding pocket of the target protein. nih.gov Similarly, docking of thiazole carboxamide derivatives into the active sites of cyclooxygenase (COX) enzymes revealed crucial hydrophobic interactions and hydrogen bonds with key amino acid residues like VAL-523 and ALA-527. nih.gov

A primary output of molecular docking is the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an IC50 value. nih.gov This value provides a quantitative estimate of the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These energetic analyses are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. For instance, a study on ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates found that the most potent antiglycating agents also had the most favorable binding energies in docking simulations, with values as low as -9.25 kcal/mol. nih.gov This correlation between computational predictions and experimental activity underscores the predictive power of molecular docking.

Table 2: Predicted Binding Affinities for Thiazole Derivatives Against Specific Targets This table presents example data from docking studies on derivatives to illustrate the output of such analyses.

| Compound Derivative | Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 1j (an ethyl 2-(...)-thiazole-4-carboxylate) | Antiglycation Target | -9.25 | nih.gov |

| Compound 1k (an ethyl 2-(...)-thiazole-4-carboxylate) | Antiglycation Target | -8.42 | nih.gov |

| Compound 3f (an ethyl 2-(...)-thiazole-4-carboxylate) | Acetylcholinesterase (AChE) | -7.73 | researchgate.net |

| Compound 3n (an ethyl 2-(...)-thiazole-4-carboxylate) | Acetylcholinesterase (AChE) | -8.13 | researchgate.net |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. physchemres.org MD simulations are computational methods that model the physical movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein and the stability of their complex. nih.gov

Following a docking study, MD simulations are often performed on the predicted ligand-protein complex to assess its stability under conditions that mimic a biological environment. physchemres.org The simulation tracks the trajectory of the complex over a period of time (typically nanoseconds), and the results are analyzed to see if the key interactions identified in the docking pose are maintained. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the course of the simulation suggests that the complex is stable and that the ligand remains securely bound in the active site. physchemres.orgnih.gov These simulations are crucial for validating the results of molecular docking and providing a more realistic understanding of the binding event. nih.gov

Conformational Dynamics and Stability Assessment

The conformational landscape of a molecule dictates its interaction with biological targets. While specific experimental or extensive simulation data on the conformational dynamics of this compound is not extensively detailed in publicly available literature, theoretical calculations on analogous structures, such as its positional isomer Ethyl 2-amino-4-hydroxythiazole-5-carboxylate, offer valuable insights.

Furthermore, resonance stabilization plays a crucial role. The delocalization of the hydroxyl proton's electron density into the thiazole ring and the conjugation of the ester carbonyl with the aromatic system enhance the stability of the planar conformation of the molecule. While these findings pertain to a closely related isomer, they provide a strong theoretical basis for predicting that this compound would also exhibit a stable, planar conformation dominated by the hydroxy tautomer, stabilized by similar electronic effects.

A comprehensive conformational analysis of this compound would involve systematic rotations around its single bonds and subsequent energy calculations to identify low-energy conformers. However, specific studies detailing such an analysis for this exact molecule are not readily found in the current body of scientific literature.

Protein-Ligand Complex Dynamics

Understanding the dynamic behavior of a ligand when bound to a protein is critical for predicting its efficacy and residence time. Molecular dynamics (MD) simulations are the primary computational tool for investigating these complex dynamics. MD simulations can reveal the stability of the protein-ligand complex, the key intermolecular interactions, and the conformational changes that occur upon binding.

While specific MD simulation studies for complexes involving this compound are not explicitly reported in the reviewed literature, the general methodology is well-established. Such studies on other thiazole derivatives have demonstrated the utility of MD simulations in confirming the stability of ligand binding within a protein's active site and analyzing the interaction patterns over time. nih.govnih.gov For this compound, a typical MD simulation study would involve:

System Setup: The protein-ligand complex, obtained from docking studies, would be solvated in a water box with appropriate ions to neutralize the system.

Simulation: The system would be subjected to energy minimization, followed by a period of heating and equilibration, and finally, a production run for data collection.

Analysis: Trajectories from the simulation would be analyzed to calculate parameters such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.

Such analyses would provide a detailed picture of the dynamic stability and interaction profile of this compound within a specific protein target.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of a series of compounds, thereby guiding the optimization of lead molecules. For thiazole derivatives, computational studies have been instrumental in identifying key structural features responsible for their biological activities.

Docking studies on various thiazole derivatives have revealed the importance of specific functional groups for target engagement. For example, in a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, molecular docking predicted that certain substituted compounds exhibit good binding affinities to the Mpro protein of SARS-CoV-2. nih.gov These studies highlight the role of substituents on the arylidene ring in forming favorable interactions within the active site.

Furthermore, DFT calculations on thiazole derivatives have been used to correlate electronic properties with biological activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to describe the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.netmdpi.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.netmdpi.com

In the context of this compound, a computational SAR study would involve the systematic modification of its structure (e.g., substitution at the hydroxyl group, modification of the ethyl ester) and the subsequent evaluation of the binding affinity of these analogs to a specific target protein using molecular docking. The results of such studies, often presented in tabular format, would help in building a predictive SAR model.

Table 1: Illustrative Computational SAR Data for Hypothetical Derivatives of this compound

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Parent | This compound | -7.5 | H-bond with Ser144 |

| Analog 1 | Methyl ester | -7.2 | H-bond with Ser144 |

| Analog 2 | 4-methoxy substitution | -6.8 | Loss of H-bond |

| Analog 3 | Phenyl ester | -8.1 | Additional pi-pi stacking |

This table is for illustrative purposes only and does not represent actual experimental or published computational data.

Such computational SAR studies are essential for the rational design of more potent and selective analogs of this compound.

Academic Research Applications and Synthetic Utility

Role as a Versatile Building Block in Organic Synthesis

The structure of Ethyl 4-hydroxythiazole-2-carboxylate is endowed with multiple reactive sites, making it an exceptionally useful building block for constructing more complex molecular architectures. The thiazole (B1198619) ring itself is a privileged scaffold in numerous biologically active compounds, and this particular derivative offers readily modifiable handles for synthetic chemists.

Thiazoles are a fundamental class of aromatic five-membered heterocycles containing sulfur and nitrogen atoms. researchgate.net this compound serves as an advanced precursor for the synthesis of a variety of other heterocyclic systems. The existing functional groups can direct or participate in reactions to build fused-ring systems or to link the thiazole core to other heterocyclic moieties. For instance, the hydroxyl group can be converted into a leaving group to allow for nucleophilic substitution, or it can be alkylated to introduce new side chains. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions. These transformations enable the integration of the thiazole unit into larger, more intricate heterocyclic frameworks, which are often sought after in materials science and drug discovery.

Scaffold for Novel Compound Development in Medicinal Chemistry Research

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with activities spanning antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netchemimpex.com this compound provides a foundational scaffold for the development of new drug candidates, allowing for systematic structural modifications to optimize biological activity.

In modern drug discovery, the synthesis of compound libraries for high-throughput screening is a critical strategy for identifying new lead compounds. The this compound scaffold is well-suited for this purpose. Researchers can generate a large number of diverse analogues by systematically altering the substituents at its reactive positions.

For example, a library of thiazole–1,2,3–triazole hybrids was synthesized using a derivative of the thiazole carboxylate core as the starting material. ajgreenchem.com These compounds were then screened for their in-vitro anticancer effects against human glioblastoma cell lines. Several compounds in the library displayed potent activity, with some showing significantly higher efficacy than the reference drug, Temozolomide. ajgreenchem.com This approach demonstrates how the thiazole scaffold can be used to create collections of novel molecules for biological evaluation.

| Compound | IC₅₀ (µM) | Reference Drug (Temozolomide) IC₅₀ (µM) |

|---|---|---|

| Hybrid 5c | 10.67 ± 0.94 | Significantly higher |

| Hybrid 5f | 4.72 ± 3.92 | |

| Hybrid 5h | 3.20 ± 0.32 |

The exploration of diverse derivatives from a central scaffold is key to establishing structure-activity relationships (SAR) and fine-tuning pharmacological properties. The this compound framework allows for extensive chemical modification. The systematic derivatization of the thiazole scaffold is a proven strategy for modulating bioavailability, metabolic stability, and potency. evitachem.com

Research efforts have focused on creating novel acetamide (B32628) derivatives from ethyl thiazole carboxylate structures to evaluate their cytotoxic effects against various cancer cell lines, including non-small lung epithelial carcinoma (A549), colon carcinoma (Caco-2), and neuroblastoma (SHSY-5Y) cells. dergipark.org.tr In one study, the combination of an ester group on the thiazole ring with a thiazoline (B8809763) moiety resulted in a compound that was significantly more effective than the standard chemotherapeutic agent doxorubicin (B1662922) against SHSY-5Y cells. dergipark.org.tr Such studies highlight the potential of using this scaffold to generate derivatives with potent and selective biological activities.

| Starting Scaffold/Derivative | Modification Strategy | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Ethyl 2-phenyl-thiazole-5-carboxylate | Creation of thiazole-triazole hybrids | Glioblastoma Cancer Cells | ajgreenchem.com |

| Ethyl thiazole carboxylate | Synthesis of acetamide derivatives | Anticancer (Lung, Colon, Neuroblastoma) | dergipark.org.tr |

| Thiazole Carboxamide | Scaffold-based derivatization | c-Met Kinase Inhibitors (Cancer) | nih.gov |

| 4-Hydroxythiazole-5-carboxamide | One-pot synthesis with thioamides | TRPM8 Antagonists, Proteasome Inhibitors | arkat-usa.org |

Applications in Agrochemical Research

Beyond pharmaceuticals, the thiazole motif is also important in the agricultural sector. Derivatives of this compound are investigated for their potential use in agrochemicals. chemimpex.com These compounds can serve as building blocks for developing new pesticides, herbicides, and plant growth regulators designed to improve crop yield and sustainability. chemimpex.comchemimpex.com The goal of this research is to create formulations that are not only effective in protecting crops but are also more environmentally benign, addressing the increasing demand for sustainable agricultural practices. chemimpex.comchemimpex.com The versatility of the thiazole scaffold allows for the development of agents that can modulate biological pathways in plants, potentially enhancing resistance to pests and environmental stressors. chemimpex.com

Development of Novel Agrochemical Scaffolds (e.g., potential fungicides, pesticides)

The thiazole ring is a prominent heterocyclic scaffold in the development of novel agrochemicals due to its diverse biological activities. While direct studies on the fungicidal or pesticidal properties of this compound are not extensively documented in publicly available research, the core structure represents a valuable starting point for the synthesis of more complex and potent agrochemical agents. The inherent reactivity of the hydroxyl and ester groups allows for a variety of chemical modifications, enabling the creation of libraries of derivatives to be screened for biological activity.

Research into related thiazole-containing compounds has demonstrated significant fungicidal efficacy. For instance, various 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives have been synthesized and tested against a range of agricultural fungi, with some compounds exhibiting notable inhibitory effects. mdpi.com Specifically, certain derivatives showed higher fungicidal effects against pathogens like Pythium aphanidermatum. mdpi.com This highlights the potential of the thiazole moiety as a pharmacophore in the design of new fungicides.

Furthermore, studies on (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives have indicated that this class of compounds exhibits moderate to good antifungal activities. epa.gov These findings suggest that the thiazole-4-carboxylate framework, which is a key feature of this compound, is a promising structural motif for the development of new crop protection agents. The exploration of derivatives of this compound could lead to the discovery of novel compounds with improved efficacy and a broader spectrum of activity against plant pathogens.

Table 1: Fungicidal Activity of Selected Thiazole Derivatives

| Compound Class | Target Fungi | Activity Level |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Pythium aphanidermatum | Moderate to High |

| (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acids | Various agricultural fungi | Moderate to Good |

Development of Chemical Probes and Sensory Systems

The unique photophysical properties of the 4-hydroxythiazole core make it an attractive scaffold for the development of chemical probes and sensory systems. These systems are designed to detect and quantify specific ions or biomolecules through changes in their fluorescence or other optical properties.

Fluorescent Probes for Ion Detection (e.g., Fluoride)

Derivatives of the 4-hydroxythiazole scaffold have been successfully developed as fluorescent probes for the detection of fluoride (B91410) ions. researchgate.net The underlying mechanism often involves a fluoride-triggered chemical reaction that leads to a significant change in the fluorescence of the molecule, a "turn-on" response. For example, O-silyloxy-1,3-thiazoles, which can be synthesized from 4-hydroxythiazole precursors, have been shown to be effective and fast-response probes for fluoride ions in both polar aprotic solvents and aqueous micellar media. researchgate.net

The detection mechanism is based on the cleavage of a silicon-oxygen bond by the fluoride ion, which deprotects the hydroxyl group and results in a substantial shift in the fluorescence emission wavelength, often in the range of 180 nm. researchgate.net This large Stokes shift is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves the signal-to-noise ratio. These probes have demonstrated high selectivity for fluoride over other common anions like acetate (B1210297) and chloride, with detection limits reaching as low as 10⁻⁷ mol L⁻¹ in DMSO. researchgate.net The efficiency of these probes can be tuned by modifying the substituents on the thiazole ring, with derivatives containing a 2-pyridyl moiety showing enhanced performance. researchgate.net

Table 2: Performance of a Hydroxythiazole-Based Fluoride Probe

| Parameter | Value |

| Analyte | Fluoride Ion (F⁻) |

| Detection Mechanism | Fluoride-triggered deprotection |

| Fluorescence Response | "Turn-on" |

| Emission Wavelength Shift | ~180 nm |

| Detection Limit (in DMSO) | 10⁻⁷ mol L⁻¹ |

| Selectivity | High over other anions |

Molecular Probes for Biomolecule Detection and Labeling

The 4-hydroxythiazole core has been identified as a promising fluorophore for the development of molecular probes for the detection and labeling of biomolecules. researchgate.net While specific applications of this compound in this area are still emerging, the structural features of the parent molecule are well-suited for such purposes. The potential for derivatization allows for the introduction of specific binding moieties that can target proteins, DNA, or other biological macromolecules.

One of the key techniques where such probes are valuable is Förster Resonance Energy Transfer (FRET). FRET-based biosensors are powerful tools for studying molecular interactions, conformational changes, and cellular dynamics in real-time. nih.govnih.gov A FRET biosensor typically consists of a donor and an acceptor fluorophore. The efficiency of energy transfer between them is highly dependent on their proximity, which can be modulated by the binding of a target biomolecule. The development of novel fluorophores with tunable photophysical properties, such as those derived from the 4-hydroxythiazole scaffold, is crucial for advancing FRET technology. mdpi.com The large Stokes shifts and high quantum yields of some 4-hydroxythiazole derivatives make them attractive candidates for use as donor or acceptor molecules in FRET pairs, potentially leading to biosensors with improved sensitivity and resolution. researchgate.net

Light-Harvesting Antenna Molecules

The excellent fluorescent properties of 4-hydroxythiazole derivatives have led to their investigation as components of light-harvesting antenna molecules. researchgate.net Light-harvesting systems are designed to capture light energy and transfer it efficiently to a reaction center, mimicking the initial steps of natural photosynthesis. The development of artificial light-harvesting systems is a key area of research for applications in solar energy conversion and photocatalysis.

Mechanistic Insights into Biological Activity of Thiazole Derivatives

Molecular Targets and Mechanistic Pathways (e.g., Enzyme Inhibition)

Thiazole (B1198619) derivatives function through precise interactions with the active sites of enzymes, leading to the modulation of their catalytic activity. The electronic and structural features of the thiazole ring and its substituents are crucial for this binding and subsequent inhibition.

Research into the inhibitory activity of Ethyl 4-hydroxythiazole-2-carboxylate against human γ-Butyrobetaine Hydroxylase (BBOX) has not been extensively reported in publicly available scientific literature. BBOX is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase that catalyzes the final step in the biosynthesis of L-carnitine. Inhibition of BBOX is a therapeutic strategy for modulating L-carnitine levels. While various heterocyclic compounds have been studied as BBOX inhibitors, specific data on this compound remains limited.

The N-hydroxythiazole scaffold, a core component of this compound, has been identified as a useful broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases, including the Factor Inhibiting Hypoxia-Inducible Factor-α (FIH). FIH is an Fe(II)-dependent oxygenase that regulates the hypoxic response in humans by hydroxylating the α-subunits of hypoxia-inducible factors (HIFs).

Structure-guided optimization of N-hydroxythiazole derivatives has led to the development of selective FIH inhibitors. Crystallographic studies have provided critical insights into the mechanism of inhibition, revealing that these derivatives act as competitive inhibitors. They occupy the active site of FIH and compete with both the 2-oxoglutarate co-substrate and the primary substrate for binding. The N-hydroxyl group on the thiazole ring is crucial for this activity, as it chelates the active site metal ion, which is essential for efficient inhibition. Derivatives lacking this N-hydroxyl group show no significant inhibition of 2OG oxygenases.

Through targeted chemical modifications of the N-hydroxythiazole scaffold, researchers have developed compounds with substantial selectivity for FIH over other related enzymes like PHD2 (HIF-α prolyl residue hydroxylase 2).

Table 1: Inhibition of 2OG Oxygenases by N-Hydroxythiazole Derivatives

| Compound | FIH IC50 (µM) | PHD2 IC50 (µM) | AspH IC50 (µM) | JMJD5 IC50 (µM) |

|---|---|---|---|---|

| BNS (N-hydroxythiazole derivative) | 0.8 ± 0.1 | 0.5 ± 0.1 | >1000 | 15 ± 3 |

| Compound 4 (Phenyl-substituted N-hydroxythiazole) | 0.8 ± 0.1 | 2.1 ± 0.4 | >1000 | >1000 |

Data sourced from a study on N-hydroxythiazole-derived inhibitors.

The 4-hydroxythiazole motif is a key structural feature in a novel class of succinate (B1194679) dehydrogenase (SDH) inhibitors. SDH, also known as respiratory protein complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration, leading to pathogen death, which makes it a validated target for fungicides.

A series of novel thiazole carboxamides were designed and synthesized based on the 4-hydroxythiazole core. Bioassays revealed that these compounds exhibit potent SDH inhibition. For instance, compound 6g from a research study demonstrated excellent SDH inhibition with an IC50 value of 0.56 mg/L, comparable to the commercial fungicide Thifluzamide. Further validation of the mechanism was achieved through transcriptomic analysis of Sclerotinia sclerotiorum treated with this compound. The results indicated a significant down-regulation of the SDH subunit genes, SDHA and SDHB, confirming that the fungicidal activity is mediated through the inhibition of the TCA cycle via SDH.

The thiazole scaffold has been explored for its potential to inhibit other key enzymes. Thiazole derivatives have been investigated as inhibitors of Carbonic Anhydrases (CAs) , a family of metalloenzymes involved in various physiological processes. While specific studies on this compound are not prominent, related structures such as 2,4-dioxothiazolidinyl acetic acids have been shown to act as inhibitors of certain CA isoforms.

In Vitro Biochemical Evaluation of Biological Activity

The biological effects of thiazole derivatives are quantified through various in vitro biochemical assays. These evaluations are essential for understanding their potency, mechanism of action, and potential therapeutic applications.

The antioxidant potential of chemical compounds is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most frequently used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

While direct studies assessing the antioxidant activity of this compound are limited, the antioxidant properties of phenolic thiazole derivatives have been reported. The radical scavenging activity of these compounds is often attributed to the presence and position of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals. The 4-hydroxy group on the thiazole ring of the title compound suggests potential antioxidant capacity, though this requires empirical validation through standardized assays like DPPH and ABTS.

Anticancer Activity against Cell Lines (as observed for derivatives)

Thiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research indicates that the core thiazole structure is a valuable scaffold for the development of novel antineoplastic agents. globalresearchonline.netfabad.org.tr The anticancer activity is often evaluated using metrics like IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition), which quantify the concentration of a compound required to inhibit 50% of cancer cell growth or proliferation.

One study synthesized a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com Among these, compound 4c was identified as the most potent, exhibiting lower IC₅₀ values than the standard drug, Staurosporine, against both cell lines. mdpi.com This highlights the potential of the thiazole moiety in structures designed to target cancer cells. mdpi.com

Further research into diphyllin (B1215706) thiazole derivatives also revealed potent cytotoxic activities against HepG2, HCT-15 (colon cancer), and A549 (lung cancer) cell lines. tandfonline.com Specifically, compounds 5d and 5e showed the highest cytotoxicity against HepG2 cells, with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. tandfonline.com Other studies have identified thiazole derivatives with significant activity against leukemia cell lines. jpionline.org For instance, β-pentene-based thiazole derivatives showed potent action against HeLa (cervical cancer), SSMC-7721 (liver cancer), and CT-26 (colon carcinoma) cells. ijper.org

The following table summarizes the observed anticancer activities of selected thiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value |

| 4c | MCF-7 (Breast) | IC₅₀ | 2.57 ± 0.16 µM mdpi.com |

| 4c | HepG2 (Liver) | IC₅₀ | 7.26 ± 0.44 µM mdpi.com |

| 5d | HepG2 (Liver) | IC₅₀ | 0.3 µM tandfonline.com |

| 5e | HepG2 (Liver) | IC₅₀ | 0.4 µM tandfonline.com |

| 87a | HeLa (Cervical) | IC₅₀ | 3.48 ± 0.14 µM ijper.org |

| 91a | Hela (Cervical) | IC₅₀ | 0.86 µM ijper.org |

| 91a | HepG2 (Liver) | IC₅₀ | 8.49 µM ijper.org |

Antibacterial and Antifungal Activity Evaluations

The thiazole nucleus is a fundamental component of many compounds exhibiting a broad spectrum of antimicrobial activities. biointerfaceresearch.comeurekaselect.com Derivatives of thiazole have been extensively evaluated for their efficacy against various pathogenic bacteria and fungi, with many showing promising results. biointerfaceresearch.com

In one study, a series of 1,3-thiazole and benzo[d]thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and the fungus Aspergillus niger. nih.gov The benzo[d]thiazole derivatives 13 and 14 were found to be particularly significant, displaying antibacterial and antifungal activity at concentrations of 50–75 μg/mL. nih.gov Another investigation into novel thiazole derivatives demonstrated notable inhibitory effects against Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with the most potent activity observed against S. dysenteriae (MIC of 125 μg/ml). nih.gov

The antifungal properties of thiazole derivatives are also well-documented. mdpi.com One study reported that newly synthesized compounds exhibited better antifungal activity than antibacterial, with one derivative showing a Minimum Inhibitory Concentration (MIC) as low as 0.06 mg/mL against certain fungal strains. mdpi.com Hybrid compounds that incorporate a thiazole ring with other heterocyclic structures, such as 2-pyrazoline, have also shown superior activity against strains like P. aeruginosa when compared to standard antibiotics like amoxicillin. nih.govmdpi.com

The table below presents the antimicrobial activities of various thiazole derivatives against selected pathogens.

| Compound/Derivative | Microorganism | Activity Metric | Value |

| Thiazole derivative | Shigella dysenteriae | MIC | 125 μg/mL nih.gov |

| Thiazole derivative | Proteus mirabilis | MIC | 1000 μg/mL nih.gov |

| Thiazole derivative | Listeria monocytogenes | MIC | 1000 μg/mL nih.gov |

| Compound 9 | Fungal Strains | MIC | 0.06 - 0.23 mg/mL mdpi.com |

| Compound 12 | S. aureus, E. coli, A. niger | MIC | 125 - 150 µg/mL nih.gov |

| Compounds 13 & 14 | MRSA, E. coli, A. niger | MIC | 50 - 75 µg/mL nih.gov |

| Compounds 57-60 | P. aeruginosa | MIC | 15.625 - 31.25 µg/mL nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, these studies help in designing more potent and selective therapeutic agents by identifying key structural features and modifications that enhance their desired effects. researchgate.net

Positional Modifications and Electronic Effects on Biological Activity

The biological efficacy of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any associated phenyl groups. globalresearchonline.net SAR studies have revealed that even minor positional changes can lead to significant differences in activity.

For example, in a series of 2-phenyl-1,3-thiazole derivatives, a compound with a 4-hydroxyphenyl group at the 2-position of the thiazole ring showed greater antimicrobial activity than its isomer with the same group at the 4-position. nih.gov This indicates that the arrangement of substituents around the core thiazole structure is critical for its interaction with biological targets.

Electronic effects also play a pivotal role. The presence of an electron-donating group, such as a hydroxyl (-OH) on a benzene (B151609) ring, has been shown to enhance anticancer activity in some series of thiazole derivatives. ijper.org Conversely, the introduction of a fluorine atom, an electron-withdrawing group, was found to decrease the activity in the same series. ijper.org In another study on antimicrobial thiazoles, it was noted that electron-donating groups were associated with antifungal activity. nih.gov These findings suggest that modulating the electronic properties of the molecule can fine-tune its biological function.

Investigation of Pharmacophores and Key Structural Motifs

The thiazole ring itself is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. globalresearchonline.netipinnovative.com Its unique structure, containing both sulfur and nitrogen heteroatoms, allows it to interact with various biological targets through hydrogen bonding, and hydrophobic and electronic interactions. ijper.orgmdpi.com

SAR studies aim to identify other key structural motifs that, when combined with the thiazole core, lead to enhanced biological activity. For instance, the fusion of the thiazole ring to form a benzo[d]thiazole structure has been shown to cause a major improvement in antimicrobial potency compared to simple phenyl-thiazole derivatives. nih.gov This suggests the larger, more rigid bicyclic system is a key motif for enhanced antimicrobial action.

In the context of anticancer activity, SAR studies on β-pentene-based thiazole derivatives confirmed that the presence of a hydroxyl group on an attached benzene ring enhances activity. ijper.org Similarly, for diphyllin thiazole derivatives, the presence of alkyl terminal groups on the thiazole moiety was found to enhance cytotoxic activity against liver cancer cells. tandfonline.com These specific functional groups and structural arrangements represent key motifs that are essential for the observed biological effects and serve as a guide for the design of future derivatives.

Historical Perspective and Evolution of Research on 4 Hydroxythiazole Derivatives

Early Discoveries and Fundamental Thiazole (B1198619) Chemistry

The story of 4-hydroxythiazoles is intrinsically linked to the broader history of thiazole chemistry. Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, was first described in the late 19th century. A pivotal moment in the history of thiazole synthesis was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch. synarchive.com This reaction, which involves the condensation of α-haloketones with thioamides, provided a versatile and straightforward method for the preparation of a wide range of thiazole derivatives. synarchive.comnih.gov The Hantzsch synthesis remains a cornerstone of thiazole chemistry to this day. nih.gov

Another significant early contribution was the Cook-Heilbron thiazole synthesis, which allowed for the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents such as carbon disulfide. wikipedia.orgnih.gov These foundational synthetic methods opened the door for the exploration of the chemical properties and potential applications of the thiazole ring system. Early research in thiazole chemistry was primarily focused on understanding the fundamental reactivity of the thiazole nucleus, including its aromatic character and the influence of substituents on its chemical behavior. nih.gov

Key Milestones in the Synthesis of 4-Hydroxythiazole Systems

The synthesis of 4-hydroxythiazole derivatives presented unique challenges and opportunities. The 4-hydroxythiazole core is a key structural motif found in numerous bioactive compounds. arkat-usa.org However, the synthesis of this specific scaffold, and particularly esters like ethyl 4-hydroxythiazole-2-carboxylate, has been an area of ongoing investigation.

One of the challenges in the synthesis of 4-hydroxythiazoles is the potential for tautomerism, where the compound can exist in equilibrium between the 4-hydroxy form (enol) and a 4-keto form (thiazolidin-4-one). The predominant tautomer can be influenced by substituents and the surrounding chemical environment.

Key synthetic strategies for accessing 4-hydroxythiazole systems often involve variations of the Hantzsch synthesis, where appropriate starting materials are chosen to yield the desired 4-hydroxy functionality. For instance, the reaction of a thioamide with an α-haloacetoacetate derivative can lead to the formation of a 4-hydroxythiazole ester. The Hantzsch reaction can sometimes yield a 4-hydroxythiazoline intermediate, which can then be converted to the final 4-hydroxythiazole. researchgate.net

A significant milestone has been the development of one-pot synthetic methods for 4-hydroxythiazole-5-carboxamides, which are structurally related to the target compound. These methods involve the reaction of a thioamide with monobromomalonamide and have been shown to be efficient for a range of substrates. arkat-usa.org While not directly for the synthesis of this compound, these developments highlight the progress in constructing the 4-hydroxythiazole core.

The following table summarizes some of the key synthetic approaches to thiazole and 4-hydroxythiazole derivatives:

| Synthesis Name | Reactants | Product Type | Key Features |

| Hantzsch Thiazole Synthesis | α-Haloketones and Thioamides | Substituted Thiazoles | A versatile and widely used method for the formation of the thiazole ring. synarchive.comnih.gov |

| Cook-Heilbron Thiazole Synthesis | α-Aminonitriles and Carbon Disulfide (or related reagents) | 5-Aminothiazoles | Provides access to aminothiazoles, which are important synthetic intermediates. wikipedia.orgnih.gov |

| One-pot Synthesis of 4-Hydroxythiazole-5-carboxamides | Thioamides and Monobromomalonamide | 4-Hydroxythiazole-5-carboxamides | An efficient method for constructing the 4-hydroxythiazole-5-carboxamide scaffold. arkat-usa.org |

Evolution of Research Focus from Basic Synthesis to Mechanistic Biology

The trajectory of research on 4-hydroxythiazole derivatives has mirrored the broader evolution of medicinal chemistry. Initially, the focus was on the development of synthetic methodologies to create libraries of these compounds. researchgate.netfabad.org.tr However, as the biological potential of the thiazole scaffold became more apparent, the research emphasis shifted towards understanding the structure-activity relationships (SAR) and the underlying mechanisms of action of these molecules. nih.gov

4-Hydroxythiazole derivatives have been identified as potent inhibitors of various enzymes, indicating their potential as therapeutic agents. nih.gov For example, certain 4-hydroxythiazoles have been shown to be effective inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov The investigation into the inhibitory activity of these compounds requires a deep understanding of their interactions with the enzyme's active site, a key aspect of mechanistic biology.

More recent research has delved into the role of 4-hydroxythiazole derivatives as inhibitors of other key biological targets. For instance, N-hydroxythiazole derivatives have been explored as inhibitors of factor inhibiting hypoxia-inducible factor-α (FIH), a 2-oxoglutarate (2OG)-dependent oxygenase that plays a role in the cellular response to hypoxia. nih.govox.ac.ukrsc.org Structure-guided optimization of these compounds has led to the development of selective FIH inhibitors. nih.govnih.gov This line of research exemplifies the modern approach to drug discovery, where synthetic chemistry is closely integrated with structural biology and cellular assays to design potent and selective inhibitors.

The evolution of research can be summarized in the following stages:

| Research Phase | Primary Focus | Key Activities |

| Foundational Synthesis | Development of synthetic methods for thiazole and 4-hydroxythiazole cores. | Discovery and optimization of reactions like the Hantzsch and Cook-Heilbron syntheses. synarchive.comnih.govwikipedia.org |

| Exploratory Medicinal Chemistry | Synthesis of compound libraries and screening for biological activity. | Identification of 4-hydroxythiazole derivatives with various pharmacological properties. nih.govresearchgate.netfabad.org.tr |

| Mechanistic Biology and Drug Design | Understanding the molecular mechanisms of action and structure-activity relationships. | Investigation of enzyme inhibition, structure-guided drug design, and target validation. nih.govnih.govnih.gov |

This progression from basic synthesis to a deep-seated exploration of biological mechanisms underscores the maturation of the field and the increasing sophistication of the tools and strategies employed in the quest for novel therapeutic agents based on the 4-hydroxythiazole scaffold.

Future Research Directions and Outlook

Exploration of New Synthetic Methodologies for Enhanced Efficiency

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing Ethyl 4-hydroxythiazole-2-carboxylate and its derivatives. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, there is considerable room for improvement.

Key areas of exploration include:

Catalytic Systems: The development of novel catalysts, including metal-based and organocatalysts, could facilitate milder reaction conditions and enhance selectivity.

Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, and flow chemistry techniques are anticipated to make the production of these compounds more sustainable.

Novel Starting Materials: Investigating alternative and more readily available starting materials will be crucial for the economic viability of large-scale synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |